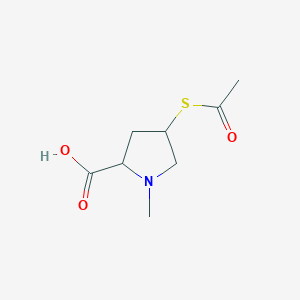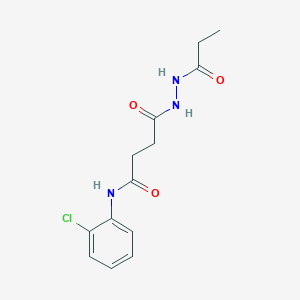
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is a complex organic compound that features a quinoline and pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a pyrimidine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the process. This includes using continuous flow reactors, optimizing temperature and pressure conditions, and employing efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.
科学的研究の応用
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
3,4-dihydroquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and are studied for their bioactive properties.
6-methylpyrimidin-4-amine derivatives: These compounds share a similar pyrimidine structure and are explored for their potential in various applications.
Uniqueness
2-(3,4-dihydroquinolin-1(2H)-yl)-6-methylpyrimidin-4-amine is unique due to the combination of quinoline and pyrimidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H16N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-quinolin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-10-9-13(15)17-14(16-10)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,9H,4,6,8H2,1H3,(H2,15,16,17) |
InChIキー |
LLAOFBODRDSYED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


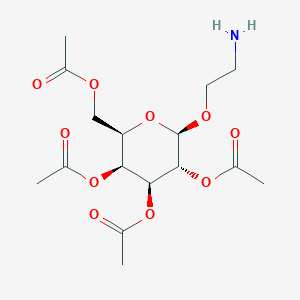
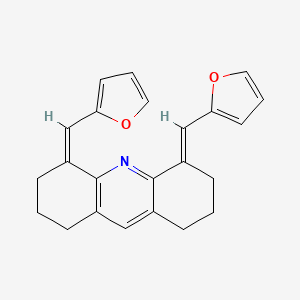
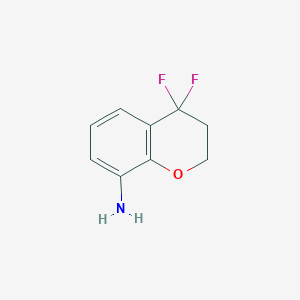
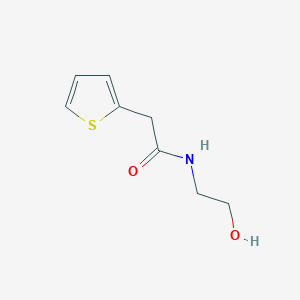
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
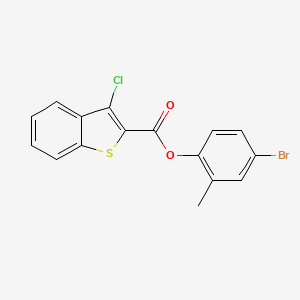
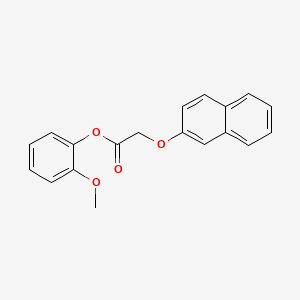

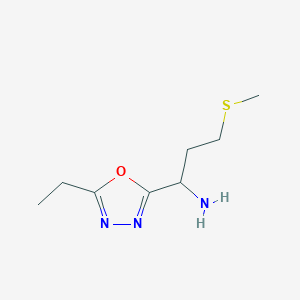
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
